molecular formula C13H11NO2 B13091608 (6-Methoxypyridin-3-yl)(phenyl)methanone

(6-Methoxypyridin-3-yl)(phenyl)methanone

Cat. No.: B13091608
M. Wt: 213.23 g/mol
InChI Key: NUGXNQPBORDCFD-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by a methoxy group attached to the pyridine ring and a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

(6-Methoxypyridin-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing the binding of acetylcholine and increasing receptor activity. This increased activity has been shown to improve cognitive function and inhibit the growth of cancer cells. Additionally, the compound has anti-inflammatory effects, which may be useful in treating various inflammatory disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxypyridin-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the phenyl group attached to the methanone moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

(6-methoxypyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H11NO2/c1-16-12-8-7-11(9-14-12)13(15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

NUGXNQPBORDCFD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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